Treprostinil ethyl ester
Description
Contextualization of Treprostinil (B120252) and its Derivatives within Prostanoid Chemistry and Pharmacology Research
Prostanoids are a class of lipid compounds derived from fatty acids, which includes prostaglandins (B1171923), prostacyclin, and thromboxane. wikipedia.orgresearchgate.net These molecules are potent, locally acting mediators involved in a wide array of physiological and pathological processes such as inflammation, blood clotting, and the regulation of blood vessel tone. wikipedia.orgnih.govtaylorandfrancis.com Prostanoids exert their effects by binding to specific G-protein-coupled receptors on the surface of cells. nih.gov
Treprostinil is a synthetic analog of prostacyclin, designed to be more stable than its natural counterpart, which has a very short half-life in the body. drugbank.comgoogle.comnih.gov Its primary therapeutic application is in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. ersnet.orgdrugs.com Treprostinil and other prostacyclin analogs mimic the vasodilatory and anti-platelet aggregation effects of natural prostacyclin. ersnet.orgwikipedia.org
In the field of medicinal chemistry, the modification of a parent drug molecule, such as Treprostinil, to create derivatives is a common strategy. This can lead to compounds with altered properties, such as improved stability or different pharmacokinetic profiles. Treprostinil ethyl ester is one such derivative, formed through the esterification of Treprostinil's carboxylic acid group. thieme-connect.deucl.ac.uk
Rationale for Investigating this compound as a Chemical Entity and Research Intermediate
The investigation of this compound is primarily driven by its role as a potential prodrug and a key intermediate in the synthesis of other Treprostinil derivatives. thieme-connect.deucl.ac.uk A prodrug is an inactive or less active compound that is converted into an active drug within the body. scirp.org Esterification is a common method for creating prodrugs, as the resulting ester can enhance properties like lipophilicity, which may improve membrane permeability. scirp.orgnih.gov Once absorbed, the ester bond can be cleaved by enzymes in the body to release the active parent drug. scirp.org
As a research intermediate, this compound serves as a building block for creating more complex molecules. For instance, the ester group can protect the carboxylic acid functionality of Treprostinil while other chemical modifications are made to the molecule. ucl.ac.uk This allows chemists to explore a wider range of structural variations of Treprostinil, potentially leading to new compounds with improved therapeutic profiles. ucl.ac.uk The synthesis of this compound is a key step in the development of novel Treprostinil prodrugs. ucl.ac.uk
Historical Perspective on Esterification Strategies in Prostanoid Analog Research
The use of esterification as a strategy to modify prostanoid analogs has a history rooted in the need to overcome the limitations of natural prostaglandins, such as their chemical instability and rapid metabolism. entokey.comwikipedia.org Early research in the 1970s demonstrated that esterified prodrugs of prostaglandins could be effective. entokey.com For example, the development of isopropyl esters of PGF2α allowed for lower concentrations to be used with fewer side effects. entokey.comwikipedia.org
This approach has been applied to various prostaglandin (B15479496) analogs to enhance their therapeutic potential. entokey.comwikipedia.org By converting the carboxylic acid group to an ester, researchers have been able to improve the lipophilicity of these compounds, facilitating their penetration across biological membranes. scirp.orgnih.gov This strategy has been particularly important in the development of ophthalmic prostaglandin analogs for glaucoma, where corneal penetration is crucial. nih.goventokey.com The successful application of esterification in these earlier prostanoid analogs has provided a strong precedent for investigating ester derivatives of Treprostinil, such as this compound, for similar strategic advantages. ucl.ac.ukscirp.org
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Ethyl 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate |
| Molecular Formula | C25H38O5 |
| Molecular Weight | 418.57 g/mol |
| CAS Number | 1355990-07-6 |
Data sourced from available chemical supplier information. synzeal.comsimsonpharma.com
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of Treprostinil. One common method is the Fischer esterification, which involves reacting Treprostinil with ethanol (B145695) in the presence of an acid catalyst. ucl.ac.uk This reaction can yield the ethyl ester in good quantities. ucl.ac.uk Another reported method involves using an acid resin catalyst with an excess of ethanol. thieme-connect.de The crude product from these reactions is often purified using techniques like preparatory High-Performance Liquid Chromatography (HPLC) to remove impurities. thieme-connect.de
Analytical Characterization
The structural confirmation and purity assessment of this compound are crucial for its use in research. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the molecular structure. thieme-connect.de
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. thieme-connect.de
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the synthesized ester. thieme-connect.de
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHCIQUGUOGFB-KHYDEXNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355990-07-6 | |
| Record name | Treprostinil ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TREPROSTINIL ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Treprostinil Ethyl Ester
Esterification Reactions for Treprostinil (B120252) Ethyl Ester Synthesis
The conversion of the carboxylic acid moiety of Treprostinil into an ethyl ester is a key transformation that can facilitate further chemical modifications, particularly at the hydroxyl groups. This is often achieved through various esterification methods.
The most direct and commonly employed method for the synthesis of Treprostinil ethyl ester is the Fisher esterification. This acid-catalyzed reaction involves treating Treprostinil with ethanol (B145695) in the presence of a strong acid catalyst. scienceready.com.au The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, which can also serve as the solvent. masterorganicchemistry.com
The general mechanism of Fisher esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. masterorganicchemistry.comvedantu.com
In the context of Treprostinil, this method has been shown to be effective. To prevent competitive reactions with the hydroxyl groups, the carboxylic acid moiety of Treprostinil can be converted to its ethyl ester in a good yield of 88% through Fisher esterification. This transformation is a critical step to enable subsequent reactions, such as the protection of the secondary alcohol groups.
Table 1: Conditions for Fisher Esterification of Treprostinil
| Reactants | Catalyst | Solvent | Conditions | Yield |
| Treprostinil, Ethanol | Strong Acid (e.g., H₂SO₄, p-TsOH) | Ethanol (excess) | Reflux | 88% |
Beyond direct esterification, other strategies can be employed for the synthesis of this compound, particularly when specific reaction conditions are required to avoid side reactions or to introduce the ester group under milder conditions.
Transesterification: This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to form a new ester. For instance, the transesterification of Treprostinil palmitil, a long-chain ester prodrug, can lead to the formation of this compound, especially in the presence of ethanol. This reaction highlights the potential for interconversion between different ester forms of Treprostinil.
Other Named Reactions: For more complex substrates or when acid-sensitive functional groups are present, other esterification methods can be considered. These include:
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of a carboxylic acid and an alcohol at room temperature. google.com This approach forms an active O-acylisourea intermediate that is then attacked by the alcohol. google.com
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com
These alternative methods provide a broader toolbox for chemists to synthesize this compound and other ester derivatives with high control over the reaction conditions.
Protecting Group Chemistry in this compound Synthesis
The synthesis of complex molecules like Treprostinil and its derivatives often requires the use of protecting groups to temporarily mask reactive functional groups. masterorganicchemistry.com This strategy allows for selective chemical transformations at other sites of the molecule.
The two secondary hydroxyl groups in Treprostinil are nucleophilic and can interfere with reactions targeting other parts of the molecule. Therefore, their protection is often a necessary step in a multi-step synthesis.
Benzylation: The benzyl (B1604629) (Bn) group is a common protecting group for alcohols. However, the direct benzylation of the hydroxyl groups in Treprostinil has proven to be challenging due to their poor nucleophilicity. Attempts to use benzyl bromide with various bases often result in no reaction or the formation of multiple products.
To overcome this, the carboxylic acid is first esterified to this compound. The subsequent benzylation of the hydroxyl groups can then be achieved using more powerful reagents. One effective method employs the Dudley reagent, 2-benzyloxy-1-methylpyridinium triflate. Treatment of this compound with this reagent results in the formation of the desired bis-benzyl this compound. researchgate.net
Table 2: Benzylation of this compound
| Starting Material | Reagent | Product | Yield |
| This compound | 2-Benzyloxy-1-methylpyridinium triflate | bis-benzyl this compound | 49% |
Other protecting groups for alcohols that are utilized in the broader synthesis of Treprostinil and its precursors include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and the tetrahydropyranyl (THP) group. google.com
In the total synthesis of Treprostinil, the carboxylic acid functionality is often introduced late in the synthetic sequence. In the synthesis of key precursors, the functionality that will eventually become the carboxylic acid side chain is protected in a different form.
Derivatization and Analog Synthesis from this compound for Research Purposes
This compound serves as a valuable intermediate for the synthesis of various analogs and derivatives of Treprostinil for research. By protecting the carboxylic acid as an ethyl ester, the hydroxyl groups can be modified, and subsequently, the ester can be hydrolyzed to unmask the carboxylic acid for further reactions.
For example, after the successful benzylation of the hydroxyl groups of this compound, the resulting bis-benzyl this compound can be hydrolyzed. This is typically achieved using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol, and water. This step yields bis-benzyl Treprostinil, where the carboxylic acid is free for further derivatization, such as coupling with other molecules like methanesulfonamide.
Furthermore, the concept of ester derivatization has been extensively explored in the development of prodrugs of Treprostinil. A prodrug is an inactive compound that is converted into an active drug in the body. Long-chain ester analogs, such as Treprostinil palmitil, have been synthesized for research into long-acting formulations. nih.govnih.gov These ester prodrugs are designed to be slowly hydrolyzed by endogenous esterases, providing a sustained release of the active Treprostinil molecule. nih.gov The study of various ester derivatives, including the ethyl ester, is crucial for understanding the structure-activity relationship and for designing new therapeutic agents with improved pharmacokinetic profiles. nih.gov
Synthesis of Analogs with Modified Ester Moieties
The modification of the carboxylic acid group of treprostinil into various ester forms is a primary strategy for creating prodrugs. These analogs are designed to alter the parent molecule's physicochemical properties, such as lipophilicity, to control its absorption, distribution, metabolism, and excretion (ADME) profile. The general approach involves the esterification of the treprostinil carboxylic acid with a diverse range of alcohols.
A common and effective method for this transformation is through carbodiimide-mediated coupling. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid of treprostinil. This forms a highly reactive O-acylisourea intermediate, which readily reacts with an alcohol (R-OH) to yield the desired treprostinil ester. This method is versatile and allows for the incorporation of various alkyl and functionalized moieties.
Notable research has focused on creating long-chain alkyl esters to achieve sustained release profiles. A prominent example is Treprostinil Palmitil , the hexadecyl ester of treprostinil. tandfonline.comnih.gov This analog was synthesized by linking treprostinil to a 16-carbon palmityl chain via an ester bond. tandfonline.com Studies have shown that the length of the alkyl chain is critical; treprostinil palmitil exhibits a significantly slower rate of enzymatic hydrolysis back to active treprostinil compared to analogs with shorter alkyl chains (e.g., 2-8 carbons). nih.gov This slow conversion is essential for maintaining therapeutic levels over an extended period, potentially allowing for less frequent dosing. tandfonline.com
Another synthesized analog is the treprostinil triethylene glycol ester . ucl.ac.uk This modification introduces a more hydrophilic polyether chain, which can influence the drug's solubility and pharmacokinetic behavior. The synthesis was achieved by reacting a treprostinil triol precursor with ethylene (B1197577) glycol bromoacetyl bromide under mild basic conditions. ucl.ac.uk
Furthermore, chemical transformations such as transesterification can occur under certain conditions. For instance, the ethyl ester can be formed from other ester analogs, like treprostinil palmitil, in the presence of ethanol, demonstrating the reactivity of the ester linkage.
| Analog Name/Type | Ester Moiety | Synthetic Approach Context | Intended Purpose |
|---|---|---|---|
| Treprostinil Palmitil | Hexadecyl (-C16H33) | Ester linkage formation between treprostinil and a palmityl chain. tandfonline.com | Sustained-release prodrug with slow conversion to active treprostinil. nih.gov |
| Short-Alkyl Chain Esters | Alkyl chains of 2-8 carbons | General esterification, noted to have faster hydrolysis rates than longer chains. nih.gov | Comparative studies for optimizing release kinetics. nih.gov |
| Treprostinil Triethylene Glycol Ester | Triethylene glycol moiety | Synthesized from a triol precursor and ethylene glycol bromoacetyl bromide. ucl.ac.uk | Modification of hydrophilicity and pharmacokinetic properties. |
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and elucidate its mechanism of action. eurisotop.com By replacing one or more atoms in the this compound molecule with their heavy isotopes, researchers can track the compound's passage through biological systems without altering its chemical properties. Common stable isotopes used in such studies include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). eurisotop.com
The primary goal of isotopic labeling in the context of treprostinil is to conduct detailed pharmacokinetic and metabolism studies. nih.gov Labeled compounds act as tracers that can be definitively identified and quantified by mass spectrometry, distinguishing them from endogenous molecules. eurisotop.com This allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Deuteration, the incorporation of deuterium, is a particularly common strategy. Research has been conducted on deuterated treprostinil derivatives. google.commedchemexpress.com The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of this bond, potentially leading to a more favorable pharmacokinetic profile, such as a longer half-life. nih.gov The synthesis of these deuterated analogs involves using deuterated starting materials or reagents at a specific step in the synthetic route of treprostinil. rsc.orggoogle.com
While specific synthetic schemes for isotopically labeled this compound are often proprietary, the general strategy involves introducing the isotopic label in a late-stage synthesis step to maximize efficiency. For instance, to create a ¹³C-labeled version, a synthetic precursor containing a ¹³C atom at the desired position would be incorporated into the treprostinil skeleton before the final esterification step. Alternatively, for labeling the ester moiety itself, ¹³C- or D-labeled ethanol could be used in the esterification reaction.
| Isotope | Potential Labeling Position | Purpose of Investigation | Detection Method |
|---|---|---|---|
| Deuterium (²H or D) | Metabolically active sites (e.g., C-H bonds susceptible to oxidation). nih.gov | To study the kinetic isotope effect on metabolism and potentially improve the pharmacokinetic profile. nih.gov | Mass Spectrometry (MS) |
| Carbon-13 (¹³C) | Carboxyl carbon, specific positions on the carbon skeleton. | To trace the metabolic fate of the core molecule and identify metabolites (Metabolic Flux Analysis). eurisotop.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Carbon-14 (B1195169) (¹⁴C) | Any stable carbon position. | Quantitative whole-body autoradiography and ADME studies (radiolabeling). | Accelerator Mass Spectrometry (AMS), Scintillation Counting |
Analytical and Bioanalytical Methodologies for Treprostinil Ethyl Ester Research
Chromatographic Separation Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of treprostinil (B120252) ethyl ester from treprostinil and other related impurities. wjpsonline.com The versatility and sensitivity of these methods allow for precise analysis in both bulk drug substances and pharmaceutical dosage forms.
Reverse-phase HPLC (RP-HPLC) is the most widely applied technique for the analysis of treprostinil and its related compounds, including treprostinil ethyl ester. ajrcps.com Method development focuses on achieving adequate resolution between the main component and all potential impurities under isocratic or gradient elution conditions.
Key aspects of HPLC method development include:
Stationary Phase: C18 columns, such as Phenomenex Luna C18 and ZORBAX Eclipse XDB-C18, are commonly used due to their hydrophobicity, which provides effective separation for moderately non-polar molecules like treprostinil and its esters. ajrcps.comresearchgate.netheritageresearchjournal.comwjpsonline.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous component, often an acidic buffer like diluted orthophosphoric acid or ammonium (B1175870) acetate. researchgate.netheritageresearchjournal.com The ratio of organic to aqueous phase is optimized to achieve the desired retention times and separation.
Detection: Ultraviolet (UV) detection is standard, with wavelengths typically set between 220 nm and 290 nm to monitor the analyte. ajrcps.comheritageresearchjournal.comwjpsonline.comnih.gov
Flow Rate and Temperature: Flow rates are generally maintained around 1.0 to 1.2 mL/min, and column temperature is controlled (e.g., 25-30 °C) to ensure reproducible retention times. ajrcps.comwjpsonline.com
Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. researchgate.netheritageresearchjournal.comwjpsonline.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netwjpsonline.com For instance, a validated RP-HPLC method for treprostinil demonstrated linearity over a concentration range of 10-60 μg/mL with a correlation coefficient of 0.9995. ajrcps.com The specificity of such methods ensures that this compound can be resolved from the parent drug and other impurities without interference.
Table 1: Example Parameters for RP-HPLC Method Development
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5µm) | ajrcps.comresearchgate.net |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid (20:80 v/v) | ajrcps.com |
| Flow Rate | 1.0 mL/min | ajrcps.com |
| Detection Wavelength | 223 nm | ajrcps.com |
| Column Temperature | 30 °C | wjpsonline.com |
Impurity profiling is a critical component of pharmaceutical quality control. This compound is recognized as a potential process-related impurity or degradation product of treprostinil. pharmaffiliates.compharmaffiliates.com Validated HPLC methods are essential for identifying and quantifying such impurities to ensure that they remain below established safety thresholds.
The use of qualified reference standards is fundamental to this process. A reference standard for this compound serves several purposes:
Peak Identification: It allows for the unambiguous identification of the this compound peak in a chromatogram based on its retention time.
Quantification: It is used to create calibration curves to accurately quantify the amount of the impurity present in a sample.
Method Validation: It is used during method validation to assess parameters like specificity, accuracy, and precision.
Companies specializing in pharmaceutical reference materials supply well-characterized standards of this compound, complete with a Certificate of Analysis (COA) that includes data confirming its identity and purity. venkatasailifesciences.com
Spectroscopic and Spectrometric Characterization for Structural Elucidation
While chromatography is used for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and confirmation of this compound.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of treprostinil and its related compounds. wjpsonline.comnih.gov For this compound, MS provides unequivocal identification based on its mass-to-charge ratio (m/z).
Identification: High-resolution mass spectrometry can determine the exact mass of the molecule, confirming its elemental composition (C25H38O5). pharmaffiliates.compharmaffiliates.com The expected molecular weight is approximately 418.57 g/mol . pharmaffiliates.compharmaffiliates.com
Quantification: LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for quantifying low levels of the compound in complex matrices, such as biological fluids. nih.gov A validated LC-MS/MS method for treprostinil in biological samples showed linearity in the range of 0.25–75.0 ng/mL, demonstrating the high sensitivity of the technique. nih.gov A similar approach would be applicable for the bioanalysis of this compound.
Structural Confirmation: Fragmentation patterns generated during tandem MS analysis provide structural information that can be used to confirm the identity of the ester by identifying characteristic fragments.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be used to confirm the structure of this compound and distinguish it from treprostinil.
¹H NMR: The proton NMR spectrum would show characteristic signals confirming the presence of the ethyl group: a quartet around 4.1-4.2 ppm (for the -O-CH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons). These signals would be absent in the spectrum of treprostinil. The remaining signals corresponding to the core structure would be similar to those of treprostinil, with slight shifts observed for protons near the ester group.
¹³C NMR: The carbon NMR spectrum would provide further confirmation. It would show distinct signals for the two carbons of the ethyl ester group (one around 60 ppm for the -O-CH₂- carbon and one around 14 ppm for the -CH₃ carbon). Furthermore, the chemical shift of the carbonyl carbon (C=O) would be characteristic of an ester (around 170 ppm), distinguishing it from the carboxylic acid carbonyl of treprostinil.
IR and UV-Vis spectroscopy provide complementary information for compound characterization.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, the most significant feature would be a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the region of 1735-1750 cm⁻¹. This is a key difference from treprostinil, which would show a carboxylic acid C=O stretch at a lower wavenumber (around 1700-1725 cm⁻¹) and a broad O-H stretch from the carboxylic acid group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The core chromophore of this compound is expected to be nearly identical to that of treprostinil. Therefore, its UV spectrum would likely exhibit a maximum absorbance (λmax) at a similar wavelength to treprostinil, which has been reported in the range of 220-290 nm depending on the solvent and mobile phase composition. ajrcps.comwjpsonline.comnih.gov This property is exploited for detection in HPLC analysis.
Quantitative Analysis in Preclinical Biological Matrices
The quantification of this compound and its parent compounds in preclinical biological matrices is fundamental for pharmacokinetic and metabolic studies. The development of robust analytical methods is essential for understanding the behavior of these substances in complex biological systems.
Effective sample preparation is a critical prerequisite for accurate quantitative analysis, aiming to isolate the analyte of interest from interfering matrix components. nih.gov For biological fluids such as rat and human serum or plasma, protein precipitation is a commonly employed and efficient technique. nih.gov This method involves adding a precipitating agent, such as a solvent like acetonitrile, to the sample, which denatures and removes proteins that could otherwise interfere with the analysis. nih.gov Following precipitation, centrifugation is used to separate the solid protein pellet from the supernatant containing the analyte. This approach is valued for its simplicity and effectiveness in cleaning up samples for subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
For solid animal tissues, more rigorous preparation techniques are necessary to ensure the preservation of the native chemical integrity of the specimen. nih.gov Cryogenic procedures, such as freeze-drying frozen tissues, are often recommended, particularly for localizing diffusible ions or molecules. nih.gov The goal of any sample preparation technique is to produce a clean extract of the analyte that is compatible with the chosen analytical instrument, ensuring reliable and reproducible results. nih.govnih.gov
The analysis of trace levels of pharmaceutical compounds in biological matrices presents significant challenges that necessitate highly sensitive and selective detection methods. mdpi.com Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a primary tool for this purpose due to its ability to accurately quantify low concentrations of analytes in complex samples. nih.govmdpi.com
A validated LC-MS/MS method has been developed for the quantification of the active drug, treprostinil, in rat serum, human serum, and human plasma, demonstrating high sensitivity and reliability. nih.gov This method utilizes protein precipitation for sample preparation and employs a stable isotope-labeled internal standard to ensure accuracy. nih.gov The assay's performance is characterized by a low limit of quantification and consistent precision and accuracy across different biological matrices. nih.gov Such methodologies are directly applicable to the analysis of this compound. The sensitivity of these methods can be further enhanced through various strategies, including solid-phase extraction for sample enrichment or chemical derivatization to improve the analyte's signal response. mdpi.com
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Treprostinil Quantification
| Parameter | Biological Matrix | Value | Reference |
|---|---|---|---|
| Linearity Range | Rat Serum, Human Serum, Human Plasma | 0.25 – 75.0 ng/ml | nih.gov |
| Lower Limit of Quantification (LLOQ) | All Matrices | 0.25 ng/ml | nih.gov |
| Accuracy (Calibration Standards) | All Matrices | 92.97 % - 107.87 % | nih.gov |
| Intra-assay Precision | All Matrices | 1.16 % - 3.34 % | nih.gov |
| Inter-assay Precision | All Matrices | 1.11 % - 4.58 % | nih.gov |
| Extraction Recovery | All Matrices | 104.25 % - 110.66 % | nih.gov |
Stability Indicating Methods and Degradation Product Analysis
Stability-indicating methods are analytical procedures that can accurately differentiate between an intact active pharmaceutical ingredient (API) and its potential degradation products. Forced degradation studies, where samples are exposed to stress conditions such as acid, base, heat, light, and oxidation, are crucial for developing and validating these methods. wjpsonline.commedscape.com
Research into the development of treprostinil prodrugs for inhalation has led to the identification of this compound as a significant degradation product. nih.gov Specifically, during the formulation development of Treprostinil Palmitil (TP), a prodrug designed for sustained release, transesterification was observed when ethanol (B145695) was used as a cosolvent. nih.gov This chemical reaction resulted in the conversion of the palmitil ester to the corresponding ethyl ester, forming this compound. nih.gov This finding highlights the importance of excipient selection in formulation development, as interactions between the drug substance and other components can lead to the formation of new chemical entities.
The identification of this degradation pathway was crucial for optimizing the formulation. Researchers hypothesized that using a more sterically hindered alcohol, such as isopropyl alcohol (IPA), would reduce the rate of transesterification and improve the chemical stability of the prodrug. nih.gov
The chemical stability of formulations containing treprostinil prodrugs has been investigated under accelerated conditions to understand their degradation profiles. nih.gov A key factor influencing the formation of this compound from the treprostinil palmitil prodrug was the choice of cosolvent in the formulation. nih.gov
Accelerated stability studies demonstrated that a formulation using ethanol as a cosolvent exhibited diminished chemical stability, with significant degradation of treprostinil palmitil to this compound. nih.gov In contrast, when ethanol was replaced with isopropyl alcohol (IPA), the chemical stability of the formulation was significantly enhanced. nih.gov After three months of storage at 40°C, the formulation containing IPA showed approximately 8 times less degradation via transesterification compared to the formulation containing ethanol. nih.gov This research underscores the critical impact of formulation components and storage conditions on the stability profile of treprostinil-based prodrugs.
Table 2: Impact of Cosolvent on Treprostinil Palmitil Degradation
| Formulation Cosolvent | Degradation Product | Relative Degradation Rate | Storage Condition | Reference |
|---|---|---|---|---|
| Ethanol (EtOH) | This compound | Baseline (High) | 3 months at 40°C | nih.gov |
| Isopropyl Alcohol (IPA) | (Corresponding Isopropyl Ester) | ~8x less than EtOH formulation | 3 months at 40°C | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations Involving Treprostinil Ethyl Ester
Impact of Ester Moiety on Receptor Binding and Functional Activity
The conversion of treprostinil's carboxylic acid group into an ethyl ester fundamentally alters its ability to bind to and activate prostanoid receptors. Prodrugs like treprostinil (B120252) esters are specifically designed to be biologically inactive or to have significantly reduced activity at the target receptor compared to the parent drug. nih.gov Research on related treprostinil ester prodrugs, such as treprostinil palmitil, has shown that they possess no inherent binding affinity for G-protein coupled receptors, including the critical prostanoid receptors. nih.gov
The pharmacological activity of treprostinil ethyl ester is therefore entirely dependent on its conversion back to treprostinil. Once the ester is hydrolyzed in vivo, the released treprostinil can effectively bind to its target receptors. Treprostinil itself is a potent agonist with high affinity for the prostacyclin (IP), prostaglandin (B15479496) D2 (DP1), and prostaglandin E2 (EP2) receptors. nih.govbohrium.com Activation of these receptors, particularly the IP receptor, leads to vasodilation and inhibition of platelet aggregation. drugbank.com The functional activity of this compound is thus a function of the rate and extent of its conversion to treprostinil.
The binding affinities and functional potencies of the active parent compound, treprostinil, at various human prostanoid receptors are summarized below.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|
| IP | 32 | 1.9 |
| DP1 | 4.4 | 0.6 |
| EP2 | 3.6 | 6.2 |
| EP1 | Low Affinity | Low Activity |
| EP3 | Very Low Affinity | Low Activity |
| EP4 | Low Affinity | Low Activity |
| FP | Very Low Affinity | Low Activity |
| TP | Very Low Affinity | Low Activity |
Data derived from studies on the active metabolite, Treprostinil. nih.govbohrium.com
Influence of Esterification on Metabolic Stability and Prodrug Potential
Esterification is a common and effective prodrug strategy used to modify the pharmacokinetic properties of a parent drug. In the case of treprostinil, which has a short half-life requiring frequent administration, converting it to an ester like this compound serves to create a more stable depot form of the drug that can be slowly converted to the active molecule. nih.govnih.gov This biotransformation is typically mediated by carboxylesterase enzymes present in the plasma, liver, and other tissues. nih.gov
The length of the alkyl ester chain is a critical factor in determining the rate of hydrolysis and, consequently, the metabolic stability and release profile of the prodrug. nih.gov Screening assays comparing treprostinil esters with varying alkyl chain lengths have demonstrated that longer chains result in a slower rate of conversion to treprostinil. nih.gov For example, treprostinil palmitil (a 16-carbon alkyl ester) exhibits a significantly slower conversion rate compared to shorter-chain esters. nih.gov It can be inferred from this principle that this compound, with a two-carbon chain, would undergo relatively rapid hydrolysis compared to longer-chain analogs, providing a faster onset but shorter duration of action among the ester prodrugs.
This controlled conversion is central to the prodrug's potential. By masking the polar carboxylic acid group, the ester is rendered more lipophilic, which can influence its absorption and distribution. The gradual enzymatic cleavage of the ester bond provides a sustained release of the active treprostinil, which can maintain therapeutic plasma concentrations over a longer period and reduce the high peak concentrations (Cmax) associated with some adverse effects of the parent drug. nih.gov
Rational Design Principles for Treprostinil Analogs and Prodrugs based on Ester Modifications
The rational design of treprostinil prodrugs through esterification is guided by several key therapeutic objectives aimed at improving upon the parent drug's profile. Treprostinil has a short biological half-life, which necessitates either continuous infusion or multiple daily dosing for oral and inhaled forms. nih.govgoogle.com This administration burden can impact patient adherence and quality of life.
The primary design principles for creating ester-based treprostinil prodrugs are:
Prolonging Duration of Action: The foremost goal is to create a long-acting formulation that reduces dosing frequency. By creating an ester prodrug that is slowly hydrolyzed to the active treprostinil, a sustained therapeutic effect can be achieved. nih.gov
Improving Side Effect Profile: The adverse effects associated with treprostinil therapy, such as headache, nausea, and cough (with inhaled forms), are often linked to the rapid achievement of high peak plasma concentrations (Cmax) immediately following administration. nih.gov Ester prodrugs are designed to be slowly converted to treprostinil, resulting in a lower Cmax of the active drug, which is expected to ameliorate these Cmax-associated side effects. nih.govnih.gov
Enhancing Localized Delivery: For inhaled formulations, an ester prodrug can provide high concentrations of the prodrug in the lungs, which then acts as a local reservoir that slowly releases active treprostinil into the pulmonary vasculature over an extended period. nih.gov
The selection of the specific ester moiety (e.g., ethyl, palmitil) allows for the fine-tuning of the drug's release rate. Shorter alkyl chains like the ethyl group would be selected for a faster release profile, while longer chains would be chosen for a more extended duration of action. nih.gov This modular approach allows for the development of various formulations tailored to specific therapeutic needs.
Stereochemical Considerations in this compound Research
Stereochemistry is a critical aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like receptors and enzymes. The treprostinil molecule contains multiple chiral centers, and its potent biological activity is specific to one particular stereoisomer.
From a chemical standpoint, the process of forming an ethyl ester from the carboxylic acid group of treprostinil does not affect the existing stereocenters within the treprostinil core structure. auburn.edu The esterification reaction occurs at a non-chiral sp²-hybridized carbon atom of the carboxyl group and therefore does not introduce a new center of asymmetry or alter the configuration of the existing ones. auburn.edu
Therefore, the stereochemical integrity of the parent treprostinil molecule is preserved in its ethyl ester derivative. All research and synthesis involving this compound must start with the correct, biologically active stereoisomer of treprostinil to ensure that upon hydrolysis in vivo, the released drug has the desired pharmacological activity. Any process that could lead to racemization or alteration of the stereocenters of the parent molecule during the synthesis of the prodrug must be strictly avoided.
Advanced Research Applications and Experimental Models Utilizing Treprostinil Ethyl Ester
Role in Investigating Prostacyclin Pathway Modulators Beyond Therapeutic Applications
Treprostinil (B120252) and its analogs are primarily known for their therapeutic effects in conditions such as pulmonary arterial hypertension (PAH), which are mediated through the activation of the prostacyclin (PGI₂) pathway. nih.gov The principal target of treprostinil is the prostacyclin receptor (IP receptor) on vascular smooth muscle cells, which, upon activation, leads to increased intracellular cyclic AMP (cAMP) levels and subsequent vasodilation. nih.govpulmonaryhypertensionnews.com
In a research context, treprostinil ethyl ester can be utilized to dissect the nuanced signaling cascades of the prostacyclin pathway. By observing the cellular responses to this specific prodrug, scientists can gain a deeper understanding of the downstream effects of sustained and localized treprostinil release, independent of its immediate systemic therapeutic actions. This allows for a more controlled investigation of the pathway's role in cellular processes such as proliferation, inflammation, and fibrosis, which are also implicated in the pathology of various cardiovascular diseases.
Use in In Vitro Pharmacological Screening Platforms
In vitro pharmacological screening assays are fundamental tools for identifying and characterizing new chemical entities. This compound can be integrated into these platforms to serve multiple purposes. For instance, it can be used as a reference compound in high-throughput screening campaigns designed to discover novel modulators of the prostacyclin pathway. nih.govnih.gov
Furthermore, the ester linkage in this compound makes it a substrate for esterase enzymes. This property can be exploited in the development of novel screening assays aimed at identifying compounds that modulate esterase activity. Such assays are crucial for understanding the metabolic stability and bioactivation of a wide range of ester-containing prodrugs. The formation of this compound has been observed as a transesterification product of another treprostinil prodrug, treprostinil palmitil, particularly in formulations containing ethanol (B145695), highlighting the importance of understanding such metabolic conversions. nih.gov
Integration into Ex Vivo Organ Perfusion Studies and Isolated Cell Models
Ex vivo organ perfusion systems provide a unique platform to study organ physiology and pharmacology in a controlled environment, bridging the gap between in vitro cell cultures and in vivo animal models. eujtransplantation.comnih.govnih.gov The use of prostacyclin and its analogs has been explored in rodent models of ex vivo liver perfusion, demonstrating a reduction in markers of hepatic injury. nih.gov While direct studies involving this compound in such systems are not widely documented, its application could offer significant insights.
In an ex vivo lung perfusion model, for example, the administration of this compound would allow researchers to study its localized bioactivation and subsequent effects on pulmonary vascular tone and inflammation without the confounding variables of systemic circulation. eujtransplantation.comnih.gov This is particularly relevant for understanding the direct pulmonary effects of prostacyclin pathway activation.
In isolated cell models, such as cultured human pulmonary arterial smooth muscle cells, treprostinil has been shown to inhibit the release of growth factors and the proliferation of cells, processes central to the vascular remodeling seen in PAH. pulmonaryhypertensionnews.com The use of this compound in these models would enable researchers to investigate the kinetics of its conversion to treprostinil and the subsequent temporal effects on cellular signaling and function.
Contribution to Understanding Prodrug Design Principles and Bioactivation
The development of prodrugs is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. researchgate.net this compound serves as a case study in understanding the principles of prodrug design, particularly for prostacyclin analogs. The short half-life of treprostinil necessitates frequent administration, which can lead to adverse effects. nih.govnih.gov Prodrugs like this compound are designed to overcome this limitation by providing a more sustained release of the active drug.
The bioactivation of this compound relies on enzymatic hydrolysis of the ester bond to release treprostinil. Studying the rate and extent of this conversion in various biological matrices (e.g., plasma, lung tissue homogenates) provides valuable data on the enzymatic pathways involved and the factors that can influence them. This knowledge is crucial for designing future prodrugs with optimized release profiles and targeted delivery. The observation of this compound as a byproduct of treprostinil palmitil highlights the chemical stability challenges in formulating ester prodrugs and the importance of excipient selection. nih.gov
Application in Specific Animal Models for Disease Pathophysiology Research (e.g., Pulmonary Hypertension Models)
Animal models are indispensable for investigating the pathophysiology of diseases and for the preclinical evaluation of new therapeutic agents. Several animal models of pulmonary hypertension exist, including the monocrotaline-induced and the SU5416/hypoxia (SuHx) models in rats. nih.govnih.govmdpi.com Treprostinil has been shown to improve pulmonary hemodynamics and cardiac function in these models, although its effects on vascular remodeling can be variable. nih.govmdpi.com
The use of this compound in these models would allow for a more nuanced investigation of the therapeutic window and the long-term effects of sustained, low-level prostacyclin receptor activation. Researchers can assess how the controlled release of treprostinil from its ethyl ester prodrug influences key pathological features of PAH, such as pulmonary vascular remodeling, right ventricular hypertrophy, and inflammation. For instance, a study on the related prodrug, treprostinil palmitil inhalation suspension (TPIS), in a rat SuHx model demonstrated dose-dependent improvements in pulmonary vascular hemodynamics and attenuation of histological changes. nih.gov Such studies with this compound could provide further insights into the local versus systemic effects of prostacyclin therapy.
Future Research Directions and Unexplored Avenues for Treprostinil Ethyl Ester
Elucidating Novel Biological Targets and Off-Target Interactions Beyond Classical Prostanoid Receptors
The parent compound, treprostinil (B120252), is known to exert its effects through a complex receptor binding profile. While it is a recognized agonist for the prostacyclin (IP) receptor, studies have revealed that it also binds with high affinity to other prostanoid receptors, notably the prostaglandin (B15479496) E2 receptor subtype EP2 and the prostaglandin D2 receptor DP1. ersnet.orgnih.govmedchemexpress.comnih.gov This engagement with multiple Gs-coupled receptors, all of which can lead to an increase in intracellular cyclic AMP (cAMP), is believed to contribute to its broad therapeutic actions, including vasodilation and the inhibition of smooth muscle cell proliferation. nih.govucl.ac.uk
A primary avenue for future research is to delineate the specific receptor interaction profile of treprostinil ethyl ester itself. As a prodrug, it is designed to be hydrolyzed by endogenous esterases to release active treprostinil. nih.govresearchgate.netresearchgate.net However, the extent to which the intact ester molecule possesses its own biological activity is a critical and unexplored question. Research on other treprostinil prodrugs, such as treprostinil palmitil, suggests they are designed to be pure prodrugs with no inherent binding to prostanoid receptors. nih.govresearchgate.net
Future investigations should, therefore, focus on comprehensive radioligand binding assays and functional studies to determine if this compound has any affinity for the classical IP, EP2, and DP1 receptors, or potentially other unforeseen off-target proteins, prior to its hydrolysis. nih.govresearchgate.net Understanding whether the ethyl ester form is truly inert or possesses a unique, albeit transient, pharmacological activity is essential for a complete understanding of its mechanism of action and for predicting its therapeutic and side-effect profile.
Advanced Synthetic Strategies for Complex Derivatization and Prodrug Development
This compound has been established as a valuable intermediate in the synthesis of more complex treprostinil derivatives. Standard synthetic routes include Fisher esterification or acid-catalyzed esterification using reagents like Amberlyst resin to produce various alkyl esters, including the ethyl form. ucl.ac.ukgoogleapis.comthieme-connect.de
Its utility as a synthetic building block has been demonstrated in strategies where the ethyl ester serves as a temporary protecting group for the carboxylic acid moiety. ucl.ac.uk This allows for chemical modifications at other sites on the molecule, such as the secondary alcohols, which can be challenging to modify directly due to their poor nucleophilicity. ucl.ac.uk For example, the secondary alcohols of this compound have been successfully benzylated using the Dudley reagent; subsequent hydrolysis of the ethyl ester group then frees the carboxylic acid for further coupling reactions, such as the formation of N-acyl sulfonamides. ucl.ac.uk
Future research in this area should explore more advanced synthetic applications. This compound could serve as a versatile platform for:
Sequential Prodrug Design: Using the ethyl ester as a starting point for the synthesis of dual-prodrugs, where other functional groups on treprostinil are also masked with labile moieties.
Conjugate Chemistry: Attaching targeting ligands or pharmacokinetic modifiers to the treprostinil backbone, using the ethyl ester as a stable, yet removable, handle during multi-step syntheses.
Diverse Prodrug Libraries: Leveraging the straightforward synthesis of the ethyl ester to create a wide array of new prodrug candidates by exploring different α-halo derivatives, similar to strategies employed with the treprostinil triol precursor. ucl.ac.uk
These advanced strategies could lead to the development of novel treprostinil-based therapeutics with highly tailored properties for specific clinical applications.
Application in Emerging Disease Models and Pathophysiological Research Contexts
The therapeutic potential of treprostinil is being explored in conditions beyond its primary indication of pulmonary arterial hypertension. Preclinical and clinical evidence suggests that treprostinil possesses significant anti-inflammatory and anti-fibrotic properties, making it a candidate for treating interstitial lung disease (ILD), pulmonary fibrosis, and asthma. nih.govgoogle.comnih.govpulmonaryfibrosis.org These beneficial effects are thought to be mediated, in part, through the activation of EP2 and DP1 receptors, which can inhibit fibroblast proliferation and reduce collagen deposition. ersnet.orgnih.govnih.gov
As a prodrug, this compound offers the potential for sustained delivery of the active compound, a strategy that has proven effective for other ester prodrugs like treprostinil palmitil in providing prolonged efficacy. nih.govnih.gov The key difference lies in the hydrolysis rate; short-chain esters like this compound are expected to convert to the active drug more rapidly than long-chain esters. nih.gov
This opens a significant avenue for future research: evaluating the efficacy of this compound in these emerging disease models. Key research questions include:
How does the specific pharmacokinetic and pharmacodynamic profile resulting from the hydrolysis of this compound influence outcomes in models of chronic lung inflammation and fibrosis?
Is there a therapeutic advantage to the potentially faster release of treprostinil from the ethyl ester compared to slower-release prodrugs in certain disease states?
Can inhaled this compound effectively deliver therapeutic concentrations of treprostinil locally to the lungs, thereby mitigating fibrotic and inflammatory processes while minimizing systemic exposure? nih.gov
Investigating this compound in these pathophysiological contexts could validate its use as a novel therapeutic strategy for a broader range of pulmonary diseases.
Development of Novel Analytical Probes and Research Tools Utilizing this compound Structure
The development of specialized molecular probes is fundamental to advancing pharmacological research. This compound's structure is well-suited to be a scaffold for creating novel analytical tools to probe the prostacyclin pathway.
Future research should focus on the synthesis of modified versions of this compound to serve as:
Radiolabeled Tracers: Incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the this compound molecule. Such tracers would be invaluable for in vitro and in vivo studies to:
Quantify the rate of hydrolysis by lung and plasma esterases.
Track the biodistribution, tissue retention, and clearance of the prodrug itself.
Perform receptor binding assays to definitively confirm its affinity (or lack thereof) for various prostanoid receptors. nih.gov
PET Imaging Agents: Labeling the molecule with a positron-emitting isotope (e.g., ¹⁸F). This would enable non-invasive positron emission tomography (PET) imaging to visualize the uptake and conversion of the prodrug in real-time within living organisms, a technique proposed for evaluating other treprostinil prodrugs.
Fluorescent Probes: Attaching a fluorophore to the molecule to allow for visualization in cell-based assays, helping to elucidate the cellular uptake and subcellular localization of the prodrug before its conversion.
The creation of such research tools from the this compound structure would provide an unprecedented ability to study the specific behavior of a short-chain treprostinil prodrug, yielding critical data on its metabolism and mechanism of action that is currently unavailable.
Q & A
Q. What in vitro models are optimal for studying Treprostinil ethyl ester’s anti-remodeling effects in pulmonary arterial hypertension (PAH)?
Methodological Answer: Use patient-derived pulmonary arterial smooth muscle cells (PASMCs) isolated from PAH patients, as they retain disease-specific phenotypes. Assess dose-dependent effects on PDGF-BB-induced proliferation and extracellular matrix (ECM) remodeling (e.g., collagen I synthesis) via cAMP pathway modulation. Include cAMP-specific inhibitors (e.g., H-89) to validate mechanistic dependency. Reference: .
Q. How should pharmacokinetic (PK) studies be designed to evaluate this compound formulations?
Methodological Answer: Prioritize parameters such as bioavailability, half-life, and peak plasma concentration (Cmax) using liquid chromatography-mass spectrometry (LC-MS). For inhalation formulations, compare ester prodrugs (e.g., Treprostinil palmitil) to parent compounds to assess sustained release profiles. Use crossover studies in healthy volunteers with rigorous safety monitoring for adverse events (e.g., cough, dizziness). Reference: .
Q. What experimental controls are critical when assessing Treprostinil’s efficacy in preclinical PAH models?
Methodological Answer: Include placebo-controlled groups and baseline hemodynamic measurements (e.g., right ventricular systolic pressure). Use standardized endpoints like 6-minute walking distance (6MWD) and time to clinical worsening. Validate ECM changes via immunohistochemistry for collagen subtypes (I vs. IV) to avoid misinterpretation of remodeling outcomes. Reference: .
Advanced Research Questions
Q. How can contradictory survival data from Treprostinil clinical trials be reconciled?
Methodological Answer: Apply oncology-derived statistical models like Inverse Probability of Censoring Weights (IPCW) and Rank Preserving Structural Failure Time (RPSFT) to adjust for treatment crossover and confounding. For example, the INCREASE trial post-hoc analysis demonstrated a 38–74% mortality risk reduction after adjusting for crossover bias. Sensitivity analyses should confirm robustness across models. Reference: .
Q. What strategies resolve discrepancies in extracellular matrix (ECM) remodeling outcomes between in vitro and in vivo studies?
Methodological Answer: Use multi-omics approaches (e.g., proteomics, transcriptomics) to identify context-dependent signaling pathways. In vitro, employ 3D co-culture systems with endothelial cells and fibroblasts to mimic in vivo ECM interactions. Validate findings using patient-derived tissue samples and spatially resolved mass spectrometry. Reference: .
Q. How can ester prodrug design improve Treprostinil’s therapeutic index in PAH?
Methodological Answer: Optimize ester side chains (e.g., ethyl vs. palmitil) to balance lipophilicity, lung retention, and systemic exposure. Use central composite design (CCD) for formulation optimization, as seen in DHA/EPA ethyl ester synthesis. Evaluate release kinetics via in vitro-in vivo correlation (IVIVC) studies. Reference: .
Methodological Considerations
Q. What statistical frameworks are suitable for real-world evidence (RWE) studies on this compound?
Methodological Answer: Combine propensity score matching with time-varying Cox models to address confounding in observational data. For RWE vs. RCT comparisons, use meta-analytic frameworks with GRADE criteria for evidence quality assessment, as applied in expert consensus studies. Reference: .
Q. How should ethical challenges in PAH trials (e.g., high placebo mortality) be addressed?
Methodological Answer: Implement adaptive trial designs with early stopping rules for efficacy/futility. Use patient stratification by disease severity (e.g., WHO functional class) and ensure transparent informed consent processes. Reference subgroup analyses from the INCREASE trial (e.g., PH-ILD cohorts) for targeted enrollment. Reference: .
Data Interpretation & Reporting
Q. What metrics validate Treprostinil’s anti-proliferative effects in PASMCs?
Methodological Answer: Quantify proliferation via BrdU/EdU assays and apoptosis via flow cytometry (Annexin V/PI). Normalize data to cAMP levels (ELISA) and correlate with transcriptional regulators (e.g., C/EBP-α, p21). Report dose-response curves with IC50 values and confidence intervals. Reference: .
Q. How should researchers report conflicting ECM deposition findings in PAH models?
Methodological Answer: Differentiate collagen subtypes using multiplex immunoassays and specify methodological limitations (e.g., antibody cross-reactivity). Use sensitivity analyses to test robustness and report negative results transparently. Follow Beilstein Journal guidelines for data redundancy avoidance and supplementary material integration. Reference: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
